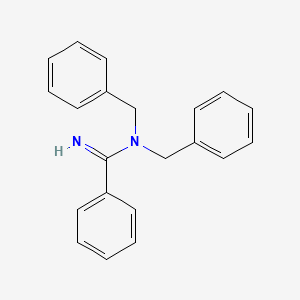
Agn-PC-0nid69
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nid69 is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is known for its unique chemical structure and properties, making it a subject of study in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nid69 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of high-pressure conditions to facilitate the formation of the compound. For instance, the high-pressure phase diagram of nitrogen-rich Ag–N compounds has been studied, revealing stable and metastable phases that can be synthesized under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE). These methods allow for the precise control of reaction conditions, ensuring the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Agn-PC-0nid69 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Agn-PC-0nid69 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other compounds and materials. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, this compound is being investigated for its potential use in drug development and therapeutic applications. In industry, it is used in the production of advanced materials and nanotechnology applications .
Mecanismo De Acción
The mechanism of action of Agn-PC-0nid69 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparación Con Compuestos Similares
Agn-PC-0nid69 can be compared with other similar compounds, such as nitrogen-rich Ag–N compounds and other pyranocoumarins. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, nitrogen-rich Ag–N compounds exhibit high-energy density and excellent detonation properties, making them suitable for use as high-energy-density materials . In contrast, this compound is primarily studied for its potential biological activities and applications in medicine and industry.
Propiedades
Número CAS |
60740-94-5 |
|---|---|
Fórmula molecular |
C13H21IN2O |
Peso molecular |
348.22 g/mol |
Nombre IUPAC |
1-methyl-N,N-di(propan-2-yl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C13H21N2O.HI/c1-10(2)15(11(3)4)13(16)12-7-6-8-14(5)9-12;/h6-11H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
SXVDPZHQAVXTNX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=C[N+](=CC=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


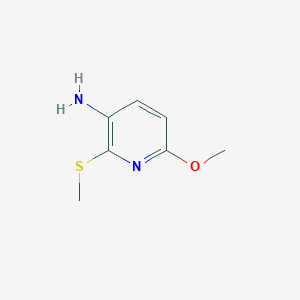
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)

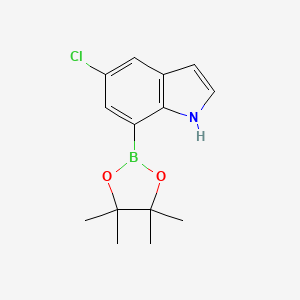
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
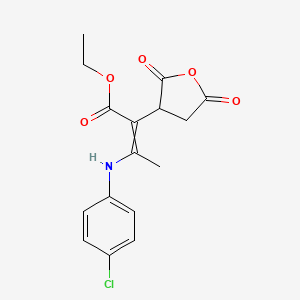
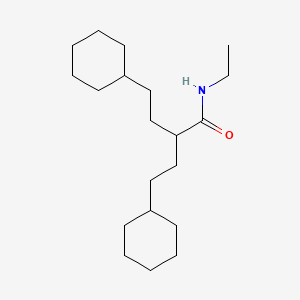
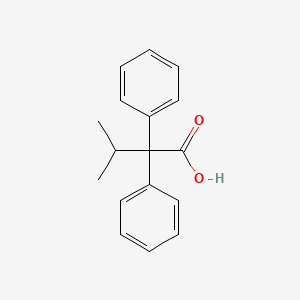
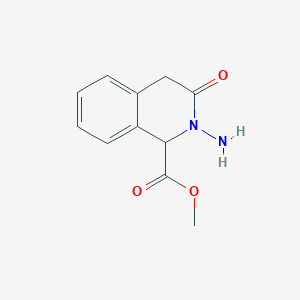
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)


